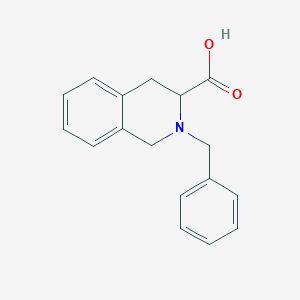

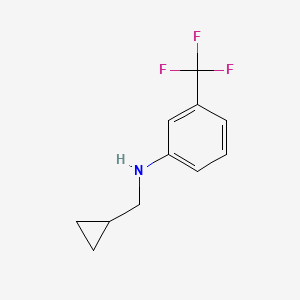

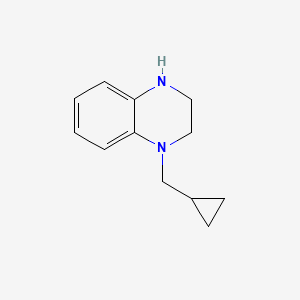

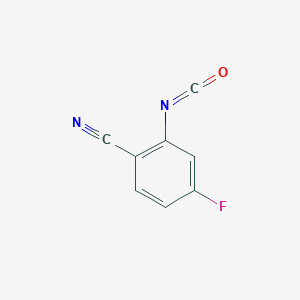

1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

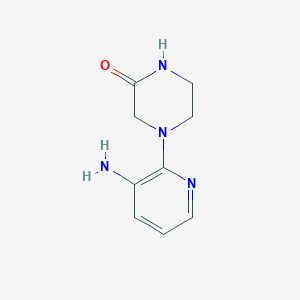

The compound "1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline" is a chemical structure that is part of a broader class of compounds known for their diverse biological activities and potential therapeutic applications. While the provided papers do not directly discuss this exact compound, they do provide insights into related chemical structures and synthesis methods that can be applied to understand its properties and synthesis.

Synthesis Analysis

The synthesis of cyclopropylmethyl-containing compounds can be complex due to the reactivity of the cyclopropylmethyl cation. Paper describes an efficient synthesis of tetrahydro-1,3-oxazepines, which involves the regioselective intramolecular amination of a cyclopropylmethyl cation. This method could potentially be adapted for the synthesis of "1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline" by modifying the starting materials and reaction conditions. Additionally, paper reports a sequential annulation reaction to construct cyclopropane-fused tetrahydroquinolines, which shares a similar structural motif to the compound of interest and could provide a synthetic pathway.

Molecular Structure Analysis

The molecular structure of "1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline" would likely exhibit characteristics similar to those of related compounds discussed in the papers. For instance, paper discusses the tautomerism of tetrahydroquinoxaline derivatives, which could be relevant to understanding the behavior of the quinoxaline moiety in the compound of interest. The presence of a cyclopropylmethyl group could also influence the compound's conformation and reactivity.

Chemical Reactions Analysis

The reactivity of "1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline" can be inferred from the chemical reactions described in the papers. Paper synthesizes a compound with a cyclopropylmethyl group and evaluates its biological activity, suggesting that the cyclopropylmethyl moiety can be involved in bioactive compounds. Paper describes the synthesis and reactions of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which could provide insights into the reactivity of the cyclopropyl group in a complex molecular framework.

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline" would be influenced by its molecular structure. The cyclopropyl group is known for its strain and unique bonding angles, which can affect the compound's stability and reactivity. The tetrahydroquinoxaline core may contribute to the compound's aromaticity, solubility, and potential tautomerism, as suggested by paper . The synthesis methods described in papers , , and could also provide information on the compound's stability and functional group tolerance during synthesis.

properties

IUPAC Name |

4-(cyclopropylmethyl)-2,3-dihydro-1H-quinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-2-4-12-11(3-1)13-7-8-14(12)9-10-5-6-10/h1-4,10,13H,5-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXGFCJGLXEFMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCNC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585731 |

Source

|

| Record name | 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline | |

CAS RN |

939760-04-0 |

Source

|

| Record name | 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1285818.png)